N-cycloheptyl-4-([1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)benzamide
Description
Properties
Molecular Formula |
C19H21N5O2 |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
N-cycloheptyl-4-([1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)benzamide |
InChI |
InChI=1S/C19H21N5O2/c25-19(21-15-5-3-1-2-4-6-15)14-7-9-16(10-8-14)26-18-12-11-17-22-20-13-24(17)23-18/h7-13,15H,1-6H2,(H,21,25) |
InChI Key |
OBNGFBZIJZFHRL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C2=CC=C(C=C2)OC3=NN4C=NN=C4C=C3 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Hydrazine Derivatives
The triazolopyridazine ring is typically synthesized via cyclization of hydrazine derivatives with orthoesters or carbonyl compounds. For example:
-
Step 1 : Reacting 3-aminopyridazine with ethyl orthoformate in acetic acid yields 6-chloro-triazolo[4,3-b]pyridazine.
-
Step 2 : Bromination or chlorination at the 6-position introduces a leaving group for subsequent substitution.
Reaction Conditions :
| Reagent | Solvent | Temperature | Yield |
|---|---|---|---|
| Ethyl orthoformate | Acetic acid | 80°C, 4h | 75–85% |
| Bromine (Br₂) | Acetic acid | 60–70°C, 3h | 80–90% |
Functionalization with the Benzamide Moiety
Nucleophilic Aromatic Substitution
The 6-chloro-triazolopyridazine undergoes substitution with 4-hydroxy-N-cycloheptylbenzamide under basic conditions:
Procedure :
-
Synthesis of 4-hydroxy-N-cycloheptylbenzamide :
-
Coupling Reaction :
Reaction Conditions :
| Component | Molar Ratio | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 6-Chloro-triazolopyridazine | 1.0 | DMF | 120°C, 12h | 60–70% |
| 4-Hydroxy-N-cycloheptylbenzamide | 1.2 |
Alternative Routes via Diazotization
Diazotization-Cyclization Strategy
A modified Groebke–Blackburn–Bienaymé (GBB) reaction enables triazole ring formation:
-
React 2,3-diaminopyridazine with tert-octyl isocyanide and pyridoxal hydrochloride in methanol.
-
Diazotize the intermediate with sodium nitrite (NaNO₂) in acetic acid to form the triazole ring.
Key Data :
-
Intermediate : 2,3-Diamino-furo[2,3-c]pyridine.
Optimization and Challenges
Regioselectivity in Cyclization
Unwanted regioisomers may form during triazole synthesis. Using tert-alkyl isocyanides and HCl/dioxane catalysts improves selectivity.
Solvent and Catalyst Effects
-
Polar aprotic solvents (DMF, DMSO) enhance substitution reactivity.
-
Palladium catalysts (e.g., Pd(OAc)₂) enable Buchwald-Hartwig coupling for challenging ether formations.
Summary of Methods
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the cycloheptyl group, leading to the formation of ketones or alcohols .
-
Reduction: : Reduction reactions can occur at the triazolopyridazine core, potentially leading to the formation of dihydro derivatives .
Common Reagents and Conditions
Major Products
Oxidation: Formation of cycloheptanone or cycloheptanol derivatives.
Reduction: Formation of dihydro-triazolopyridazine derivatives.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
N-cycloheptyl-4-([1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly for its anticancer, antimicrobial, and anti-inflammatory activities.
Biological Research: It is used in biological assays to study its effects on various cellular pathways and molecular targets.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules and as a building block for drug development.
Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cycloheptyl-4-([1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)benzamide involves its interaction with specific molecular targets. The triazolopyridazine core is known to interact with enzymes and receptors, modulating their activity. This can lead to the inhibition of specific pathways, such as those involved in cell proliferation or inflammation . The benzamide moiety may enhance binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
a) Structural Modifications and Activity Shifts
- Loss of Antithrombotic Activity: Replacing the benzamidine group in parent compounds (e.g., compound 1) with a [1,2,4]triazolo[4,3-b]pyridazine moiety abolishes thrombin inhibition and fibrinogen receptor binding, likely due to reduced basicity and altered hydrogen-bonding capacity .
- Retained Antiproliferative Activity : Despite losing antithrombotic effects, [1,2,4]triazolo[4,3-b]pyridazine derivatives (including this compound analogs) inhibit proliferation in endothelial (HMEC-1, BAEC) and tumor (HELA, MCF-7) cells. This suggests a divergent mechanism of action unrelated to thrombin pathways .
b) Role of Substituents
- Cycloheptyl vs.
Biological Activity
N-cycloheptyl-4-([1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)benzamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 342.42 g/mol. The compound features a triazolo-pyridazine moiety linked to a cycloheptyl group and a benzamide structure, which may contribute to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 342.42 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For example, derivatives of triazolo-pyridazine have shown broad-spectrum antibacterial activity against various Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of vital enzymatic pathways.
Case Study: Antibacterial Efficacy
In a study evaluating the antibacterial efficacy of various triazolo derivatives, it was found that certain compounds displayed minimal inhibitory concentrations (MICs) as low as 50 µM against E. coli and 75 µM against S. agalactiae . This suggests that this compound may have similar or enhanced activity.
Antitumor Activity
Triazolo derivatives have also been investigated for their antitumor potential. Research indicates that these compounds can induce apoptosis in cancer cells through various pathways including the modulation of cell cycle regulators and apoptosis-related proteins.
Table 2: Antitumor Activity Summary
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| N-cycloheptyl derivative | MCF-7 (Breast Cancer) | 20 |
| N-cycloheptyl derivative | HeLa (Cervical Cancer) | 15 |
| N-cycloheptyl derivative | A549 (Lung Cancer) | 25 |
The proposed mechanisms for the biological activity of this compound include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular metabolism.
- Modulation of Signal Transduction Pathways : It might affect pathways related to cell proliferation and survival.
- Interaction with DNA : Some studies suggest that similar compounds can intercalate into DNA, disrupting replication processes.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for synthesizing N-cycloheptyl-4-([1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)benzamide?
- Methodological Answer : The synthesis typically involves nucleophilic substitution reactions using 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine as a key intermediate. For example, Mitsunobu reactions or sodium hydride-mediated etherification under anhydrous conditions (e.g., DMF) are used to attach the cycloheptyl-benzamide moiety . Critical steps include temperature control (e.g., 110°C for overnight reactions) and purification via column chromatography (e.g., DCM/MeOH gradients) .
Q. Which analytical techniques are essential for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions and stereochemistry. Mass spectrometry (MS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) with C18 columns and UV detection ensures purity. Infrared (IR) spectroscopy identifies functional groups like amides or ethers .
Q. What in vitro models are used to evaluate its antiproliferative activity?
- Methodological Answer : Standard cell lines include endothelial cells (e.g., HMEC-1, BAEC) and cancer cells (e.g., HELA, MCF-7). Assays measure IC₅₀ values via MTT or similar viability tests. Protocols involve 72-hour exposure to serial dilutions of the compound, with dose-response curves analyzed using nonlinear regression .
Advanced Research Questions
Q. How do structural modifications influence the compound’s biological activity?
- Methodological Answer : Structure-Activity Relationship (SAR) studies reveal that replacing the benzamidine group with a triazolopyridazine moiety abolishes thrombin inhibition but retains antiproliferative effects . Fluorine substitution on aromatic rings (e.g., P3 benzyl group) can enhance binding affinity via hydrogen bonding, as shown in analogues . Advanced SAR requires iterative synthesis of derivatives with systematic substitutions (e.g., R₁=H, F; R₂=Et, Me) and comparative bioassays .
Q. How can experimental design resolve contradictions between loss of thrombin inhibition and retained antiproliferative activity?
- Methodological Answer : Use parallel assays:
- Thrombin inhibition : Measure Ki values via chromogenic substrate cleavage (e.g., S-2238) at varying compound concentrations .
- Antiproliferation : Validate activity in cell lines lacking thrombin receptors to isolate off-target mechanisms. Proteomics or kinase profiling can identify alternative targets (e.g., c-Met, EGFR) .
Q. What strategies optimize reaction yields during synthesis?
- Methodological Answer :
- Temperature control : Maintain 110°C for nucleophilic substitutions to prevent side reactions .
- Catalyst selection : Sodium hydride in DMF enhances alkoxide formation for etherification .
- Purification : Reverse-phase HPLC with TFA/methanol gradients removes unreacted intermediates .
Q. How can molecular targets be identified using enzyme assays?
- Methodological Answer :
- Kinase profiling : Use ATP-Glo™ assays to screen against kinase panels (e.g., c-Met, VEGFR2) .
- Enzyme inhibition : Pre-incubate the compound with purified enzymes (e.g., cytochrome P450 isoforms) and measure activity via fluorometric or colorimetric substrates .
- Receptor binding : Radioligand displacement assays (e.g., ³H-CHA for adenosine receptors) quantify affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
